molecular formula C19H25N5O3S B2708486 N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 2034302-60-6

N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No.: B2708486
CAS No.: 2034302-60-6
M. Wt: 403.5
InChI Key: CXNJOYXBYZNEFN-UHFFFAOYSA-N
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Description

N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide (CAS 2034302-60-6) is a specialized chemical compound with molecular formula C 19 H 25 N 5 O 3 S and molecular weight 403.5 g/mol . This complex molecule features a hybrid architecture incorporating multiple pharmaceutically relevant motifs, including a pyrrolidine scaffold, 4-cyclopropyl-1,2,3-triazole ring system, and 3-methylbenzenesulfonamide group . The strategic molecular design suggests potential applications in medicinal chemistry and drug discovery research, particularly as a targeted protein modulator or enzyme inhibitor. The presence of both triazole and pyrrolidine components indicates this compound may serve as a valuable chemical biology probe for studying protein-protein interactions or enzymatic pathways . Researchers may employ this compound as a key intermediate in synthetic organic chemistry or as a template for developing novel therapeutic agents targeting various disease pathways. The structural complexity offers multiple sites for chemical modification, enabling structure-activity relationship studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human use. Researchers should consult the material safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-[3-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-14-3-2-4-17(11-14)28(26,27)20-9-7-19(25)23-10-8-16(12-23)24-13-18(21-22-24)15-5-6-15/h2-4,11,13,15-16,20H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNJOYXBYZNEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide typically involves multiple steps, including the formation of the triazole ring, the pyrrolidine ring, and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antifungal Applications

Research indicates that compounds containing triazole moieties exhibit potent antifungal activity. For instance, derivatives similar to N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide have been synthesized and evaluated for their efficacy against various fungal strains:

  • Efficacy Against Candida Species : Studies have shown that triazole-based compounds can outperform traditional antifungal agents like fluconazole against Candida albicans and other species. The minimal inhibitory concentrations (MIC) for some derivatives were reported as low as 25 µg/mL .

Antimalarial Potential

The antimalarial properties of sulfonamide derivatives have been explored extensively. A rational design approach has led to the synthesis of several 1H-1,2,4-triazole derivatives that demonstrate promising antimalarial activity:

  • Lead Compounds for Malaria : Research has identified new compounds with significant activity against malaria parasites. The docking studies suggest that modifications on the triazole ring can enhance binding affinity to target enzymes involved in the malaria lifecycle .

Anticancer Activity

Recent studies have also highlighted the potential anticancer applications of triazole-containing compounds:

  • Mechanism of Action : Triazole derivatives have shown efficacy in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, new derivatives have been synthesized that target specific cancer pathways .

Case Study 1: Antifungal Activity

A series of novel pyridine-sulfonamide derivatives were synthesized and tested against fungal strains. Several compounds exhibited superior antifungal activity compared to established treatments, indicating the potential of triazole-sulfonamide hybrids in clinical applications .

Case Study 2: Antimalarial Development

In a systematic study aimed at discovering new antimalarial agents, researchers synthesized a range of 1H-triazole derivatives. These compounds were evaluated for their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis in malaria parasites. The most promising candidates showed effective inhibition and are being considered for further development into therapeutic agents .

Case Study 3: Anticancer Evaluation

In a recent investigation into anticancer properties, several triazole-based compounds were tested against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as novel anticancer drugs .

Mechanism of Action

The mechanism of action of N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include sulfonamide derivatives with heterocyclic cores (e.g., pyrazolo-pyrimidines, triazoles). Below is a comparative analysis:

Compound Core Structure Key Functional Groups Molecular Weight Reported Activity
Target Compound Pyrrolidine-triazole 3-Methylbenzenesulfonamide, cyclopropyl-triazole ~494 g/mol* Not explicitly reported (inference)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine N-Methylbenzenesulfonamide, fluoro-chromenone 589.1 g/mol Kinase inhibition (implied)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Chlorophenylsulfanyl, trifluoromethyl ~308 g/mol Antimicrobial (inference)

Physicochemical Properties

  • Melting Point (MP) : The pyrazolo-pyrimidine analogue has an MP of 175–178°C , whereas the target compound’s MP is unreported but expected to be lower due to reduced aromaticity.
  • Mass Spectrometry : The pyrazolo-pyrimidine analogue shows a parent ion at m/z 589.1 , while the target compound’s mass (~494 g/mol) suggests easier bioavailability.

Notes

The CuAAC method is critical for synthesizing triazole-containing drugs but requires optimization to avoid copper residues in final products.

Structural variations in sulfonamide substituents (e.g., 3-methyl vs. N-methyl) significantly alter solubility and target engagement .

Further studies should explore the cyclopropyl group’s impact on membrane permeability via logP measurements.

Biological Activity

N-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a complex organic compound that exhibits a variety of biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a sulfonamide group, which contribute to its pharmacological properties. The structural formula can be represented as follows:

C15H20N6O3S\text{C}_{15}\text{H}_{20}\text{N}_{6}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring via the Huisgen cycloaddition reaction. This method has been widely adopted for synthesizing various triazole derivatives due to its efficiency and versatility.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have shown effectiveness against various bacterial strains, including those belonging to the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazole AS. aureus16 µg/mL
Triazole BK. pneumoniae32 µg/mL
Triazole CE. coli8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that certain triazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)
Compound XMCF-710
Compound YA54915

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Variations in substituents on the triazole ring and the pyrrolidine moiety significantly influence their potency and selectivity against various pathogens and cancer cells.

For example, modifications at the 4-position of the triazole ring have been associated with enhanced antibacterial activity. Compounds with electron-withdrawing groups at this position tend to exhibit greater efficacy against Gram-positive bacteria .

Case Studies

Case Study 1: Antimicrobial Screening

A series of synthesized triazoles were screened against ESKAPE pathogens. The study revealed that certain derivatives exhibited potent activity against these resistant strains, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Inhibition

In a comparative study involving various triazole derivatives against breast cancer cell lines, several compounds demonstrated significant cytotoxicity with IC50 values below 20 µM. This highlights their potential as lead compounds for further development in cancer therapy .

Q & A

Q. What synthetic strategies are employed to construct the triazole-pyrrolidine core in this compound?

The triazole-pyrrolidine core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). describes a method using copper(I) bromide, cesium carbonate, and cyclopropanamine in DMSO at 35°C for 48 hours, yielding the triazole-pyrrolidine intermediate. Purification involves aqueous workup, dichloromethane extraction, and silica gel chromatography (EtOAc/hexane gradient). This step is critical for regioselective triazole formation.

Q. How is the sulfonamide moiety introduced in the final synthesis step?

The sulfonamide group is introduced via nucleophilic substitution or coupling reactions. outlines a protocol using HBTU (coupling agent) and triethylamine in THF to activate the carboxylic acid intermediate, followed by reaction with 3-methylbenzenesulfonamide. Purification via silica gel chromatography ensures removal of unreacted reagents. Yield optimization requires stoichiometric control and inert conditions.

Q. What spectroscopic methods confirm the compound’s structural identity?

  • 1H/13C NMR : Key signals include δ 2.4 ppm (CH3 of tosyl group, ) and pyrrolidine protons (δ 3.6–4.1 ppm, ).
  • IR : SO2 symmetric/asymmetric stretches (1334/1162 cm⁻¹, ).
  • HRMS : Confirms molecular ion ([M+H]+) with <5 ppm error (e.g., 363.1815 in ).
  • X-ray crystallography : SHELXL refinement ( ) resolves stereochemistry of chiral centers.

Advanced Research Questions

Q. How can researchers optimize low-yielding steps in the synthesis?

Low yields in triazole formation (e.g., 17.9% in ) are addressed by:

  • Catalyst screening : Testing Cu(I) ligands (e.g., TBTA) to enhance regioselectivity.
  • Solvent optimization : Replacing DMSO with DMAc or ionic liquids to improve solubility.
  • Temperature modulation : Microwave-assisted synthesis reduces reaction time. Post-reaction quenching with aqueous HCl ( ) minimizes byproducts.

Q. What methodologies resolve conflicting NMR data for stereoisomeric impurities?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB).
  • NOESY NMR : Identifies spatial proximity of protons to assign relative configuration (e.g., pyrrolidine substituents).
  • X-ray crystallography : Definitive stereochemical assignment ( ). ’s InChI code specifies stereochemistry, guiding validation.

Q. How to design biological assays to evaluate kinase inhibitory potential?

  • In vitro kinase assays : ADP-Glo™ kits measure kinase activity inhibition (e.g., IC50 determination).
  • Cellular assays : MTT viability tests ( ) on cancer cell lines (e.g., HepG2) with Western blotting for phosphorylated targets.
  • SAR studies : Modify triazole substituents (cyclopropyl vs. phenyl, ) to assess potency.

Q. What computational approaches predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina models interactions with kinase ATP-binding pockets (PDB: 1ATP).
  • MD simulations : AMBER or GROMACS assess binding stability over 100 ns. ’s triazole derivatives suggest hydrogen bonding with catalytic lysine residues.
  • QSAR : LogP (3.53, ) correlates with membrane permeability.

Q. How to address solubility challenges in pharmacokinetic studies?

  • Prodrug strategies : Esterification of sulfonamide (e.g., methyl ester) improves aqueous solubility.
  • Co-solvents : PEG-400 or cyclodextrin inclusion complexes ( ).
  • Salt formation : HCl salts enhance bioavailability (e.g., ).
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) while monitoring permeability ( ).

Q. Notes

  • Data Contradictions : ’s low yield (17.9%) vs. higher yields in highlights the need for reaction condition optimization.

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